4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(4-bromo-3-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBZAZRVRZVEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-bromo-3-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogen substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of Schiff bases are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Variations in Brominated Schiff Bases
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine atoms in the target compound enhance electron withdrawal, stabilizing the imine bond and influencing metal-binding affinity. In contrast, methoxy groups (e.g., in ) donate electrons, altering redox properties .
Metal Coordination and Complexation Behavior
Schiff bases often act as bidentate ligands, coordinating metals via phenolic oxygen and imine nitrogen.
Key Observations :
- The target compound’s bromine and methyl groups may enhance metal-binding stability compared to HL1, which lacks methyl substituents .
- Uranyl complexes of pyrazine-containing analogs (e.g., ) show anticancer activity, suggesting that the target compound’s bromine substituents could be explored for similar applications.
Key Observations :
- Methyl and bromine substituents may reduce toxicity compared to piperazine-containing analogs, which showed decreased liver activity at high doses .
- Methoxy groups (e.g., ) are less effective in antioxidant assays than brominated/methylated ligands, as seen in morpholine derivatives .
Physicochemical Properties
Table 4: Calculated and Experimental Properties
Key Observations :
Biological Activity
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15Br2NO2, with a molar mass of approximately 401.09 g/mol. Its structure features multiple bromine substituents and an amino group, which contribute to its unique reactivity and biological properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C15H15Br2NO2 |
| Molar Mass | 401.09 g/mol |
| Functional Groups | Bromine atoms, amino group, hydroxyl group |
The presence of these functional groups enhances its chemical reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its effectiveness against various bacterial strains reported the following Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC):
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 50 |
| Compound C | 12.5 | 25 |
| Compound D | 6.25 | 12.5 |
Compound D demonstrated the highest potency, indicating its potential as an effective antimicrobial agent against resistant bacterial strains such as XDR-Salmonella Typhi .
Anticancer Potential
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. Mechanistic studies indicate that the compound could interfere with cell proliferation pathways, potentially leading to apoptosis in cancer cells. The exact molecular targets remain under investigation, but initial findings suggest interactions with specific enzymes involved in metabolic pathways.
The mechanism of action for this compound appears to involve:
- Disruption of bacterial cell membranes.
- Inhibition of essential enzymes in bacterial metabolism.
- Interference with cell cycle regulation in cancer cells.
These interactions may lead to enhanced therapeutic effects in both antimicrobial and anticancer applications .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of various derivatives of brominated phenols against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited varying degrees of activity:
- Bacillus subtilis : MIC values ranged from 4.69 to 22.9 µM.
- Staphylococcus aureus : MIC values ranged from 5.64 to 77.38 µM.
- Escherichia coli : MIC values ranged from 8.33 to 23.15 µM.
These findings underscore the compound's potential as a broad-spectrum antimicrobial agent .
Anticancer Research Insights
In vitro studies have shown that derivatives of the compound can inhibit proliferation in several cancer cell lines, suggesting a promising avenue for further research into its therapeutic applications. The structure-activity relationship (SAR) analysis indicates that modifications to the bromine and amino groups can significantly affect biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
